MOCVD Growth Temperature: MATe Lowers Substrate Temperature by 50 °C vs. Diisopropyltelluride and >100 °C vs. Diethyltelluride
Using methylallyltelluride (MATe), HgTe and HgCdTe layers were grown by organometallic vapor phase epitaxy in the 250–320 °C temperature range, which is 50 °C lower than the growth temperature required when diisopropyltelluride (DIPTe) is used as the tellurium alkyl for the same growth rate [1]. By comparison, the conventional symmetric precursor diethyltelluride (DETe) necessitates substrate temperatures of 400–425 °C for adequate cracking [2], meaning MATe reduces the thermal budget by 110–175 °C relative to DETe.
| Evidence Dimension | Substrate temperature for MOCVD growth of HgTe/HgCdTe |
|---|---|
| Target Compound Data | 250–320 °C (MATe) |
| Comparator Or Baseline | Diisopropyltelluride: 300–370 °C; Diethyltelluride: 400–425 °C |
| Quantified Difference | MATe operates 50 °C below DIPTe; 110–175 °C below DETe |
| Conditions | Organometallic vapor phase epitaxy using MATe, dimethylcadmium, and elemental Hg; growth rate held constant for DIPTe comparison [1][2] |
Why This Matters
Lower growth temperature directly reduces Hg evaporation, interfacial diffusion, and substrate damage, which are critical failure modes in HgCdTe IR detector fabrication; procurement of MATe over DETe or DIPTe enables processes that preserve junction abruptness and film stoichiometry.
- [1] Ghandhi, S.K.; Bhat, I.B.; Ehsani, H. Low-temperature growth of HgTe and HgCdTe using methylallyltelluride. Appl. Phys. Lett. 1989, 55, 137–139. View Source
- [2] Higa, K.T.; Harris, D.C. U.S. Patent 5,043,477 – Methyl allyl telluride, August 27, 1991. View Source
